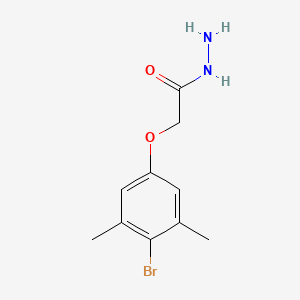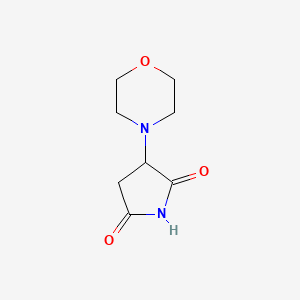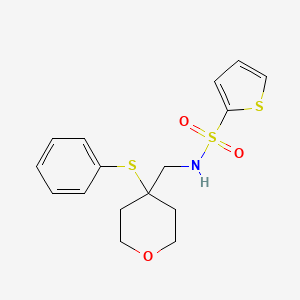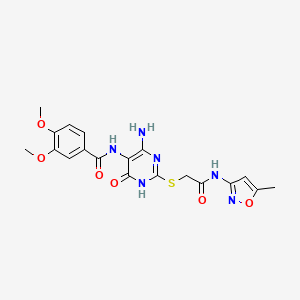![molecular formula C14H12Cl2N2OS B2964129 2,4-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313529-44-1](/img/structure/B2964129.png)
2,4-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on analogs structurally similar to 2,4-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, including various benzothiazole derivatives, has shown promising antibacterial activity. Specifically, novel analogs have been designed and synthesized, displaying significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents without mentioning cytotoxic concentrations (Palkar et al., 2017).
Anticancer Evaluation
Compounds with structural similarities to this compound have been synthesized and evaluated for their anticancer activity. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential in anticancer research (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives highlight another potential application area for similar compounds. A study demonstrated the synthesis of novel heterocycles derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, in addition to possessing antimicrobial properties (Abu‐Hashem et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, have been explored, revealing insights into their molecular conformations and modes of supramolecular aggregation. These studies contribute to understanding the chemical and physical properties of benzothiazole derivatives, which can be applied in material science and molecular engineering (Sagar et al., 2018).
Direcciones Futuras
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future directions for “2,4-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” could involve further exploration of these biological activities.
Mecanismo De Acción
Target of Action
The primary target of 2,4-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the thyroid hormone receptor beta (THR-β) in the liver . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
The compound interacts with the thyroid hormone receptor beta (THR-β), leading to changes in the receptor’s activity . This interaction influences the receptor’s ability to regulate lipid levels, which can have significant effects on the body’s overall metabolic function .
Biochemical Pathways
The interaction of 2,4-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with the thyroid hormone receptor beta (THR-β) affects the biochemical pathways involved in lipid metabolism . The downstream effects of this interaction can include changes in the levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) in the body .
Pharmacokinetics
It is known that the compound can be administered orally .
Result of Action
The action of 2,4-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can result in a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) in the body . This can have beneficial effects on the body’s overall metabolic function .
Propiedades
IUPAC Name |
2,4-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-8-5-6-9(10(16)7-8)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h5-7H,1-4H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHGTGDQUUJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)

![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
